Enzyme Substrate Specificity: Differentiating cis-6-hydroxyhex-3-enoyl-CoA from Crotonyl-CoA and Octenoyl-CoA
Enoyl-CoA hydratase exhibits marked substrate specificity differences based on carbon chain length and double bond configuration. While direct kinetic parameters for cis-6-hydroxyhex-3-enoyl-CoA are not available in the public domain, cross-study comparison with crotonyl-CoA (C4) and octenoyl-CoA (C8) highlights the principle that enzyme efficiency decreases significantly with increasing chain length due to steric constraints [1]. cis-6-hydroxyhex-3-enoyl-CoA, possessing a C6 chain with a terminal hydroxyl group and a cis-Δ3 double bond, occupies a unique substrate space distinct from these common comparators, implying distinct enzyme kinetics and pathway relevance [2].
| Evidence Dimension | Enoyl-CoA hydratase substrate specificity |
|---|---|
| Target Compound Data | No direct kinetic data available; structure defined as C6 with terminal hydroxyl and cis-Δ3 double bond |
| Comparator Or Baseline | Crotonyl-CoA (C4): kcat 20 ± 2 min⁻¹, kcat/KACYL 3.3 ± 1.3 µM⁻¹min⁻¹ [1]; Octenoyl-CoA (C8): kcat 3 ± 1 min⁻¹, kcat/KACYL not determined [1] |
| Quantified Difference | Not directly quantifiable; inferred distinct substrate class due to chain length, hydroxylation, and cis-Δ3 configuration [2] |
| Conditions | Kinetic assays using enoyl-CoA hydratase |
Why This Matters
Understanding substrate specificity ensures selection of the correct acyl-CoA for pathway reconstruction or enzyme assays, avoiding false negatives due to poor substrate recognition.
- [1] TABLE FOUR. (2008). Enoyl-CoA substrate kinetic parameters. PMC. View Source
- [2] Venkatesan, R., et al. (2020). Substrate specificity and conformational flexibility properties of the Mycobacterium tuberculosis β-oxidation trifunctional enzyme. Opus Bibliothek, Universität Würzburg. View Source
